8-(3-Pyridinylmethylthio)quinoline
Description
Properties
IUPAC Name |
8-(pyridin-3-ylmethylsulfanyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWRMPQTHMXHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CN=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Pyridinylmethylthio)quinoline typically involves the formation of the quinoline core followed by the introduction of the pyridinylmethylthio group. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline ring. The pyridinylmethylthio group can then be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as transition metals may be used to facilitate the reactions, and green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(3-Pyridinylmethylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-Pyridinylmethylthio)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-(3-Pyridinylmethylthio)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the pyridinylmethylthio group can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or interference with signal transduction mechanisms.
Comparison with Similar Compounds
8-Substituted Quinolines
- 8-(Naphth-1-yl)quinoline (8-azaBINOL): Substituent: Bulky naphthyl group. Activity: Demonstrated antiviral activity against HIV-1 RNase H at micromolar concentrations (4–9 µM) .
- 8-(Tosylamino)quinoline (8-TQ): Substituent: Tosylamino (-NHTs) group. Activity: Suppresses inflammatory signaling cascades, highlighting the role of 8-position sulfonamide derivatives in modulating cellular pathways .
- 8-Hydroxyquinoline: Substituent: Hydroxy (-OH) group. Activity: Known for metal-chelating properties and antimicrobial uses. The absence of a sulfur atom distinguishes its mechanism from thioether-containing analogs .
- 8-Trifluoromethylquinoline: Substituent: Electron-withdrawing trifluoromethyl (-CF₃) group.
4-Substituted Quinolines
- Chloroquine/Hydroxychloroquine :
Functional Group Diversity and Pharmacological Effects
The nature of the 8-substituent significantly influences biological activity:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and hydroxy (-OH) groups increase electron density, enhancing solubility and metal interaction .
- Steric Bulk :
- Naphthyl and pyridinylmethylthio substituents introduce steric hindrance, which may affect binding to hydrophobic pockets in proteins .
Q & A
Q. What are the established synthetic routes for 8-(3-Pyridinylmethylthio)quinoline, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between pyridine and quinoline derivatives. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Catalysts : Copper(I) iodide or palladium catalysts for coupling reactions . Purification often employs column chromatography or recrystallization to isolate the product from by-products .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : and NMR identify substituent positions and confirm regioselectivity in the quinoline core .
- X-ray crystallography : Resolves spatial conformation and non-covalent interactions (e.g., hydrogen bonding) critical for biological activity .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Enzyme inhibition assays : Target enzymes (e.g., kinases) using fluorometric or colorimetric substrates to quantify IC values .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be systematically resolved?
- Control experiments : Verify compound purity via HPLC and rule out solvent/impurity interference .
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic isoforms to identify context-dependent effects .
- Structural analogs : Compare activity of derivatives to pinpoint functional group contributions .
Q. What strategies optimize regioselectivity during functionalization of the quinoline core?
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to guide electrophilic attack .
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces competing pathways .
- Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design .
Q. How do structural modifications (e.g., substituent position, electronic effects) alter mechanism of action?
- Electron-withdrawing groups (e.g., -CF): Enhance binding to hydrophobic enzyme pockets but may reduce solubility .
- Methoxy vs. methylthio groups : Methoxy improves metabolic stability, while methylthio increases π-stacking in DNA intercalation .
- Steric effects : Bulky substituents at the 3-position can block off-target interactions .
Q. What methodologies address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for gradual release .
Data Analysis and Experimental Design
Q. How should researchers statistically validate dose-response relationships in enzyme inhibition studies?
- Non-linear regression : Fit data to Hill or log-logistic models to calculate IC and Hill coefficients .
- Replicate experiments : Use ≥3 independent replicates to assess variability .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to confirm assay validity .
Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they impact activity?
- DSC/TGA : Detect thermal transitions indicative of polymorph stability .
- PXRD : Identify crystalline vs. amorphous phases affecting solubility .
- Raman spectroscopy : Non-destructive analysis of solid-state interactions .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or UV-vis .
- Quality-by-design (QbD) : Define critical process parameters (CPPs) and establish design space for robustness .
- Strict SOPs : Standardize purification protocols (e.g., gradient elution in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
